Cas no 101066-57-3 (4-Nitro-3-(trifluoromethyl)benzaldehyde)

4-Nitro-3-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring both nitro and trifluoromethyl functional groups at the 4- and 3-positions, respectively. This compound is particularly valuable in organic synthesis, serving as a key intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances its reactivity in nucleophilic substitution and condensation reactions, making it useful for constructing complex molecular frameworks. Its high purity and stability under standard conditions ensure consistent performance in demanding applications. The compound is typically supplied as a crystalline solid with well-characterized properties, facilitating precise handling in research and industrial processes.
4-Nitro-3-(trifluoromethyl)benzaldehyde structure
101066-57-3 structure
商品名:4-Nitro-3-(trifluoromethyl)benzaldehyde
CAS番号:101066-57-3
MF:C8H4F3NO3
メガワット:219.1175
MDL:MFCD13185770
CID:1024392
PubChem ID:54370471

4-Nitro-3-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Nitro-3-(trifluoromethyl)benzaldehyde
    • 4-nitro-3-trifluoromethylbenzaldehyde
    • Benzaldehyde, 4-nitro-3-(trifluoromethyl)-
    • QLLHNXOKFCMSQR-UHFFFAOYSA-N
    • 3-trifluoromethyl-4-nitrobenzaldehyde
    • 0327AA
    • CL8366
    • AX8231729
    • AB0087422
    • ST24023626
    • MFCD13185770
    • SB73973
    • 101066-57-3
    • CS-0042057
    • BEA06657
    • DTXSID80710897
    • DS-17976
    • SY116666
    • SCHEMBL4100002
    • AKOS015999935
    • A897247
    • 4-nitro-3-trifluoromethyl benzaldehyde
    • DB-367905
    • MDL: MFCD13185770
    • インチ: 1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H
    • InChIKey: QLLHNXOKFCMSQR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C([H])=C(C([H])=O)C([H])=C([H])C=1[N+](=O)[O-])(F)F

計算された属性

  • せいみつぶんしりょう: 219.01432748g/mol
  • どういたいしつりょう: 219.01432748g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 62.9

4-Nitro-3-(trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112697-100mg
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 97%
100mg
¥137 2023-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21780-1g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
1g
¥685.0 2022-04-27
Apollo Scientific
PC502660-1g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
1g
£93.00 2025-02-21
Chemenu
CM247294-1g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
1g
$117 2022-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21780-250mg
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
250mg
¥269.0 2022-04-27
Chemenu
CM247294-1g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
1g
$117 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TK614-1g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95+%
1g
1154.0CNY 2021-07-12
Chemenu
CM247294-5g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
5g
$426 2021-06-16
Fluorochem
216816-25g
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
25g
£872.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21780-100mg
4-Nitro-3-(trifluoromethyl)benzaldehyde
101066-57-3 95%
100mg
¥151.0 2022-04-27

4-Nitro-3-(trifluoromethyl)benzaldehyde 関連文献

4-Nitro-3-(trifluoromethyl)benzaldehydeに関する追加情報

Comprehensive Overview of 4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS No. 101066-57-3)

4-Nitro-3-(trifluoromethyl)benzaldehyde (CAS No. 101066-57-3) is a highly versatile aromatic aldehyde compound widely utilized in pharmaceutical, agrochemical, and material science research. Its unique molecular structure, featuring a nitro group and a trifluoromethyl group on the benzene ring, makes it a valuable intermediate for synthesizing complex organic molecules. The compound's CAS number 101066-57-3 is frequently searched in chemical databases, reflecting its significance in industrial and academic applications.

In recent years, the demand for 4-Nitro-3-(trifluoromethyl)benzaldehyde has surged due to its role in developing advanced materials and bioactive compounds. Researchers are particularly interested in its potential for creating fluorescent probes and polymer additives, aligning with the growing focus on sustainable and high-performance materials. The compound's electron-withdrawing groups enhance its reactivity, making it a preferred choice for cross-coupling reactions and catalysis studies.

One of the most common queries related to CAS 101066-57-3 revolves around its synthesis methods and purification techniques. Optimized procedures often involve the oxidation of corresponding benzyl alcohols or the nitration of trifluoromethyl-substituted benzaldehydes. The compound's solubility in organic solvents like dichloromethane and ethanol is another frequently discussed topic, as it impacts its applicability in various reaction conditions.

The 4-Nitro-3-(trifluoromethyl)benzaldehyde market has also seen increased interest due to its potential in drug discovery. Its structural motifs are found in several pharmaceutical candidates targeting inflammatory diseases and metabolic disorders. This aligns with the broader trend of precision medicine and small-molecule therapeutics, which dominate current biomedical research. Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing this compound, ensuring its purity for sensitive applications.

Environmental and safety considerations are another hot topic associated with 101066-57-3. While the compound is not classified as hazardous under standard regulations, proper handling protocols are emphasized in chemical safety data sheets. Researchers often search for storage conditions and degradation pathways to ensure compliance with green chemistry principles. The compound's stability under varying pH levels and temperatures is also a subject of ongoing study.

In material science, 4-Nitro-3-(trifluoromethyl)benzaldehyde is gaining traction for its role in designing organic electronic devices. Its ability to modify charge transport properties makes it a candidate for OLEDs and photovoltaic cells. This application ties into the global push for renewable energy solutions, a key area of public and scientific interest. The compound's thermal stability and optical characteristics are frequently analyzed to evaluate its suitability for these cutting-edge technologies.

For suppliers and distributors, CAS No. 101066-57-3 represents a niche but growing segment. Searches for bulk pricing and custom synthesis services highlight the commercial demand for this specialty chemical. Quality control metrics, such as assay percentage and impurity profiles, are critical factors for buyers, reflecting the compound's importance in high-stakes research and production environments.

Looking ahead, 4-Nitro-3-(trifluoromethyl)benzaldehyde is poised to remain relevant in interdisciplinary research. Its integration into high-throughput screening platforms and combinatorial chemistry workflows underscores its adaptability. As synthetic methodologies evolve, this compound will likely find new applications in catalysis and molecular engineering, further solidifying its position in the chemical industry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:101066-57-3)4-Nitro-3-(trifluoromethyl)benzaldehyde
A897247
清らかである:99%/99%
はかる:10.0g/25.0g
価格 ($):234.0/491.0